Cas no 821799-41-1 (Benzene, 1,1'-[3-ethenyl-3-(trifluoromethyl)-1,5-pentanediyl]bis-)
![Benzene, 1,1'-[3-ethenyl-3-(trifluoromethyl)-1,5-pentanediyl]bis- structure](https://www.kuujia.com/scimg/cas/821799-41-1x500.png)
821799-41-1 structure
Product name:Benzene, 1,1'-[3-ethenyl-3-(trifluoromethyl)-1,5-pentanediyl]bis-
Benzene, 1,1'-[3-ethenyl-3-(trifluoromethyl)-1,5-pentanediyl]bis- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1,1'-[3-ethenyl-3-(trifluoromethyl)-1,5-pentanediyl]bis-
- [3-(2-phenylethyl)-3-(trifluoromethyl)pent-4-enyl]benzene
- [3-(2-Phenylethyl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene
- 821799-41-1
- DTXSID80838944
-
- Inchi: InChI=1S/C20H21F3/c1-2-19(20(21,22)23,15-13-17-9-5-3-6-10-17)16-14-18-11-7-4-8-12-18/h2-12H,1,13-16H2
- InChI Key: AZQHLGYDXPXDKO-UHFFFAOYSA-N
- SMILES: C=CC(CCC1=CC=CC=C1)(CCC2=CC=CC=C2)C(F)(F)F
Computed Properties
- Exact Mass: 318.15953516g/mol
- Monoisotopic Mass: 318.15953516g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 7
- Complexity: 324
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.9
- Topological Polar Surface Area: 0Ų
Benzene, 1,1'-[3-ethenyl-3-(trifluoromethyl)-1,5-pentanediyl]bis- Related Literature
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
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5. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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